(Bromomethyl)cyclopropane
Overview
Description
(Bromomethyl)cyclopropane is an organic compound with the chemical formula C4H7Br. It is a derivative of cyclopropane, where a bromomethyl group is attached to the cyclopropane ring. This compound is known for its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
(Bromomethyl)cyclopropane is primarily used as a synthetic building block in organic chemistry . It is utilized for the introduction of the cyclopropylmethyl group , which can be incorporated into diverse chemical structures in drug development .
Mode of Action
The compound’s mode of action involves its ability to undergo chemical reactions and form new bonds . For instance, it can participate in coupling reactions with phenylmagnesium bromide . It can also be used in the synthesis of 1,4-dienes via iron-catalyzed cross-coupling with alkenyl Grignard reagents .
Biochemical Pathways
The synthesis of this compound involves various biochemical pathways. One such pathway is the α-bromination of carbonyl compounds, an important transformation in organic synthesis chemistry . This process involves the use of molecular bromine and copper (II) bromide . The products of these halogenations are valued as useful synthetic intermediates .
Result of Action
The result of this compound’s action is the production of complex organic molecules with desired properties . For example, it can lead to the formation of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
Biochemical Analysis
Biochemical Properties
(Bromomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of cyclopropane rings in complex molecules. For instance, it can act as a substrate for enzymes that catalyze halogenation reactions, leading to the formation of cyclopropyl-containing compounds. These interactions are crucial for the synthesis of pharmaceuticals and other bioactive molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are essential for understanding the compound’s role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cells and biochemical reactions are significant, making it a valuable tool in research and development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic pathways and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how the compound reaches its target sites and exerts its effects. Additionally, the distribution of this compound within different cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclopropane can be synthesized through various methods. One common method involves the bromination of cyclopropylmethanol using phosphorus tribromide or bromine in the presence of a base . Another method includes the reaction of cyclopropylmethanol with cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of cyclopropylmethanol under controlled conditions to ensure high yield and purity. The use of highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the reaction with phenylmagnesium bromide to form cyclopropylmethyl phenyl.
Oxidation Reactions: It can undergo oxidative radical ring-opening reactions, leading to the formation of different products depending on the reaction conditions.
Cyclization Reactions: The compound can participate in ring-opening/cyclization reactions, especially under radical conditions.
Common Reagents and Conditions:
Substitution: Phenylmagnesium bromide in the presence of a catalyst.
Oxidation: Radical initiators and oxidizing agents.
Cyclization: Radical initiators and specific catalysts.
Major Products:
Substitution: Cyclopropylmethyl phenyl.
Oxidation: Various ring-opened products.
Cyclization: Cyclized products with different functional groups.
Scientific Research Applications
(Bromomethyl)cyclopropane is used in various scientific research applications, including:
Comparison with Similar Compounds
- Cyclopropylmethyl chloride
- Cyclopropylmethyl iodide
- Cyclopropylmethyl fluoride
Comparison: (Bromomethyl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloride, iodide, and fluoride counterparts. The bromine atom is a better leaving group, facilitating substitution reactions more readily. Additionally, the cyclopropane ring imparts significant ring strain, making it more susceptible to ring-opening reactions .
Properties
IUPAC Name |
bromomethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220785 | |
Record name | Bromomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-34-5, 1219805-93-2 | |
Record name | (Bromomethyl)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7051-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1219805-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOMETHYLCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8ZPP7X54B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (bromomethyl)cyclopropane?
A1: The molecular formula of this compound is C4H7Br. Its molecular weight is 135.00 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been studied using infrared and Raman spectroscopy. [] These studies revealed information about its conformational equilibrium between gauche and cis forms. Microwave spectroscopy has also been employed to determine its structure and conformation. [, ]
Q3: Is there information on the stability of this compound under various conditions?
A3: While specific stability studies are not detailed in the provided abstracts, its reactivity suggests sensitivity to nucleophiles and potential for ring-opening reactions. [, , , ] Further investigation is needed to assess its stability under specific conditions like temperature, light, and different solvents.
Q4: What is the role of this compound in catalytic reactions?
A4: this compound acts as a substrate in catalytic reduction reactions. Studies have investigated its reduction using nickel(II) salen catalysts. [, ] These studies employed cyclic voltammetry and controlled-potential electrolysis to elucidate the reaction mechanism, revealing the formation of dialkylated nickel(II) salen species.
Q5: Are there examples of selective reactions involving this compound?
A5: Yes, research highlights the regioselective addition of carbon tetrachloride (CCl4) to alkenes catalyzed by a niobium(V) complex with an α-diimine ligand, utilizing this compound as a reagent. []
Q6: Has computational chemistry been used to study this compound?
A6: Yes, the FLAMINGO program system was employed to predict possible intermediates and reaction pathways in the reduction of 2-vinyl-1,1-bisthis compound. [] This approach demonstrated the potential of computational tools for understanding complex reaction mechanisms involving this molecule.
Q7: How do structural modifications impact the reactivity of this compound derivatives?
A7: Research on the reduction of 2-vinyl-1,1-bisthis compound reveals that its structure significantly influences the reaction pathway. [, ] The presence of the vinyl group leads to ring-opening and expansion reactions, while the formation of vinylspiropentane, a product of a second three-membered ring formation, occurs with low yield.
Q8: What are some synthetic routes to access this compound and its derivatives?
A8: this compound derivatives can be synthesized from various starting materials. One example involves the reaction of biphenyl-2,2'-diol with 1,1,2,2-tetrakisthis compound, yielding a propellane-type compound and a dispiro-type compound. [] Another method utilizes the reduction of ethyl (cis/trans)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylates, followed by protecting group manipulations to afford various derivatives for synthesizing antiviral methylenecyclopropane analogs of purine nucleosides. []
Q9: What are some notable reactions involving this compound?
A9: this compound undergoes nucleophilic substitution reactions, as evidenced by its reaction with triphenylphosphine, leading to ring-opening. [, ] It is also involved in photochemical rearrangements, as seen in the conversion of 2-vinyl-1,1-bisthis compound to 6-bromo-2-(bromomethyl)hexa-1,4-diene. [] Furthermore, it acts as an electrophile in reactions with carbanions, like the 5-hydroacenaphthylene anion. []
Q10: What analytical techniques are commonly used to study this compound and its derivatives?
A10: A variety of analytical techniques are employed to study this compound and related compounds. These include:
- Spectroscopy: Infrared (IR), Raman, and microwave spectroscopy provide structural information and conformational analysis. [, , ]
- Electrochemistry: Cyclic voltammetry and controlled-potential electrolysis help investigate electron transfer processes and reaction mechanisms. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) is used for separation and analysis of reaction mixtures. []
- Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) provides information about molecular weight and fragmentation patterns. []
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